2-(BenzylmethylaMino)-3-Methyl-pentan-1-ol
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Overview
Description
(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol is a chiral compound with significant importance in organic chemistry. This compound features a benzyl group, a methylamino group, and a hydroxyl group attached to a pentane backbone. Its stereochemistry is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpentan-1-ol and benzylamine.
Formation of Intermediate:
Introduction of Methylamino Group: The protected intermediate is then subjected to reductive amination with formaldehyde and methylamine to introduce the methylamino group.
Deprotection: Finally, the protecting group is removed to yield the desired (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It may modulate biochemical pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(benzyl(methyl)amino)-3-methylpentan-1-ol: The enantiomer of the compound with different stereochemistry.
(2S,3S)-2-(benzyl(ethyl)amino)-3-methylpentan-1-ol: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
Stereochemistry: The (2S,3S) configuration imparts unique properties and reactivity compared to its enantiomers.
Functional Groups: The presence of benzyl, methylamino, and hydroxyl groups provides distinct chemical behavior and applications.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-3-methylpentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-4-12(2)14(11-16)15(3)10-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXSDNBZAYWWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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